{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Overview
Description
{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine} (4-EPT) is a heterocyclic compound that has been extensively studied in the field of organic synthesis. It has been used for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. 4-EPT is also a key intermediate in the synthesis of a number of other compounds.
Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis of N,N-Dibenzyl Analogues : A related compound, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, was synthesized using 1,3-dipolar cycloaddition. This process highlights the versatility of triazole derivatives in organic synthesis, providing insights into the structural diversity achievable through the manipulation of the triazole moiety (Aouine, El Hallaoui, & Alami, 2014).
Potential Biological Activities
Antimicrobial Activities : A study on quinoline derivatives carrying a 1,2,3-triazole moiety, which shares structural similarities with the compound of interest, demonstrated moderate to very good antibacterial and antifungal activities. This suggests that triazole-containing compounds like "{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine" may possess significant antimicrobial properties (Thomas, Adhikari, & Shetty, 2010).
Anticancer and Antioxidant Agents : Novel benzimidazoles containing 1,2,3-triazoles were synthesized and exhibited anticancer and antioxidant activities. The synthesis of such compounds indicates the potential of triazole derivatives in the development of therapeutic agents, suggesting that "{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine" could be explored for similar biological activities (Kumaraswamy et al., 2021).
Chemical Properties and Reactions
- Synthesis of Pyrrolidine Derivatives : The synthesis of trans N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring demonstrates the chemical versatility of triazole-containing compounds. This research provides valuable insights into the methodologies for generating structurally diverse molecules, potentially applicable to "{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine" for various applications (Prasad et al., 2021).
properties
IUPAC Name |
[1-[(4-ethylphenyl)methyl]triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-2-10-3-5-11(6-4-10)8-16-9-12(7-13)14-15-16/h3-6,9H,2,7-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKQXCXJQOEELH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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